2-[3-[11-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid
2-[3-[11-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid
Brand Name:
Vulcanchem
CAS No.:
137757-03-0
VCID:
VC0152920
InChI:
InChI=1S/C48H64N4O7S/c1-47(2)27-28-48(3,4)40-32-34(23-26-39(40)47)45(54)51-35-24-25-38(46(55)56)42(33-35)59-31-17-29-49-44(53)22-13-11-9-7-8-10-12-14-30-50-60(57,58)43-21-16-18-36-37(43)19-15-20-41(36)52(5)6/h15-16,18-21,23-26,32-33,50H,7-14,17,22,27-31H2,1-6H3,(H,49,53)(H,51,54)(H,55,56)
SMILES:
CC1(CCC(C2=C1C=CC(=C2)C(=O)NC3=CC(=C(C=C3)C(=O)O)OCCCNC(=O)CCCCCCCCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)(C)C)C
Molecular Formula:
C48H64N4O7S
Molecular Weight:
841.1 g/mol
2-[3-[11-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid
CAS No.: 137757-03-0
Main Products
VCID: VC0152920
Molecular Formula: C48H64N4O7S
Molecular Weight: 841.1 g/mol
CAS No. | 137757-03-0 |
---|---|
Product Name | 2-[3-[11-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid |
Molecular Formula | C48H64N4O7S |
Molecular Weight | 841.1 g/mol |
IUPAC Name | 2-[3-[11-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid |
Standard InChI | InChI=1S/C48H64N4O7S/c1-47(2)27-28-48(3,4)40-32-34(23-26-39(40)47)45(54)51-35-24-25-38(46(55)56)42(33-35)59-31-17-29-49-44(53)22-13-11-9-7-8-10-12-14-30-50-60(57,58)43-21-16-18-36-37(43)19-15-20-41(36)52(5)6/h15-16,18-21,23-26,32-33,50H,7-14,17,22,27-31H2,1-6H3,(H,49,53)(H,51,54)(H,55,56) |
Standard InChIKey | XNMARPWJSQWVGC-UHFFFAOYSA-N |
SMILES | CC1(CCC(C2=C1C=CC(=C2)C(=O)NC3=CC(=C(C=C3)C(=O)O)OCCCNC(=O)CCCCCCCCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)(C)C)C |
Canonical SMILES | CC1(CCC(C2=C1C=CC(=C2)C(=O)NC3=CC(=C(C=C3)C(=O)O)OCCCNC(=O)CCCCCCCCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)(C)C)C |
Synonyms | 2-(aminopropyl-1-oxyl)-4-((5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carboxamido)benzoic acid DAM-15 |
PubChem Compound | 196893 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume